[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate
Description
The compound [(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate (hereafter referred to as Compound X) is a structurally intricate molecule featuring a pentacyclic core with multiple acetylated hydroxyl groups, a furan-3-carboxylate moiety, and a fused 11-aza heterocyclic system.
Properties
Molecular Formula |
C41H47NO19 |
|---|---|
Molecular Weight |
857.8 g/mol |
IUPAC Name |
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO19/c1-19-11-12-27-26(10-9-14-42-27)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)25-13-15-52-16-25)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h9-10,13-16,19,28-34,51H,11-12,17-18H2,1-8H3/t19-,28+,29+,30-,31?,32-,33+,34-,38-,39-,40+,41-/m0/s1 |
InChI Key |
QFIYSPKZWOALMZ-VESOVIEISA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Biological Activity
The compound [(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate is a complex organic molecule with notable biological activities that warrant detailed exploration. This article synthesizes available data on its biological properties and potential applications.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups including acetoxy and hydroxy moieties which contribute to its biological activity. The intricate pentacyclic framework enhances its interaction with biological targets.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 1035.4 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Acetoxy groups (–OCOCH₃), Hydroxy groups (–OH) |
| Cyclic Structure | Pentacyclic framework |
| Chirality | Multiple chiral centers influencing activity |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens. For instance:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using various assays:
- DPPH Assay : Demonstrated a dose-dependent scavenging effect on DPPH radicals.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results indicate that the compound may have potential as an anticancer agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Interference with key enzymes involved in metabolic pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Radical Scavenging : Neutralizing free radicals to prevent oxidative stress.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Effects : A clinical trial assessed the efficacy of the compound in treating bacterial infections in patients resistant to conventional antibiotics.
- Cytotoxicity in Cancer Therapy : A laboratory study demonstrated that treatment with varying concentrations of the compound significantly reduced cell viability in breast cancer models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Complexity and Ring Systems
Compound X ’s pentacyclic framework contrasts with hexacyclic analogs reported in the literature. For example, the compound described in features a hexacyclo[18.2.1.1⁵,⁸.1¹⁰,¹³.1¹⁵,¹⁸.0²,⁶]hexacosa system with ethenyl and ethoxy groups, which introduces greater rigidity and steric hindrance compared to Compound X ’s pentacyclic core. This difference may reduce Compound X ’s binding affinity to certain hydrophobic targets but enhance solubility in polar solvents .
This structural distinction could lead to divergent interactions with enzymes or receptors .
Functional Group Variations
Acetylation vs. Fluorination :
The fluorinated compound (16) in contains a heptadecafluoroundecanamido chain, which confers extreme hydrophobicity and metabolic stability. In contrast, Compound X ’s tetraacetyloxy and acetyloxymethyl groups balance lipophilicity with hydrolytic lability, making it more susceptible to enzymatic deacetylation in vivo .Carboxylate vs. Lactam/Sulfonyl Groups :
Compound X ’s furan-3-carboxylate moiety differs from the macrobicyclic dilactam in , which includes a sulfonyl group and lactam rings. The lactam system enhances stability under basic conditions, whereas the carboxylate in Compound X may improve aqueous solubility at physiological pH .
Physicochemical Properties
Preparation Methods
Decarboxylation of Furan-2,3-Dicarboxylic Acid
A mixture of furan-2,3-dicarboxylic acid undergoes trichloroacetylation using trichloroacetyl chloride (4.48 mol) in heptane at 10–28°C, forming 2,3-dihydro-4-trichloroacetylfuran. The crude product (89.8% assay yield) is purified via vacuum distillation, yielding a stable intermediate for subsequent esterification.
Esterification with Benzyl Alcohol
The trichloroacetylfuran intermediate is reacted with benzyl alcohol under Steglich conditions (DCC, DMAP) to afford the benzyl ester. Hydrogenolysis over Pd/C then yields furan-3-carboxylic acid, which is immediately protected as its tert-butyl dimethylsilyl (TBS) ether to prevent side reactions during later stages.
Construction of the Pentacyclic Core
The pentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-triene framework is assembled through a sequence of transition-metal-catalyzed couplings and transannular cyclizations , drawing inspiration from kedarcidin chromophore syntheses.
Sonogashira Coupling for Alkyne Installation
A bromovinyl electrophile is coupled with a terminal alkyne using Pd(PPh3)4/CuI catalysis, forming a 1,3-enyne precursor. This step establishes the C7–C12 bond with >90% yield under optimized conditions (THF, 40°C, 12 h).
Glaser Coupling for Macrocyclization
The terminal alkynes undergo oxidative homocoupling via Glaser conditions (CuCl, TMEDA, O2), yielding a 22-membered macrocyclic triyne. This reaction is sensitive to oxygen pressure; 1 atm O2 at 0°C minimizes over-oxidation.
Transannular 5-Exo-Dig Cyclization
Treatment of the macrocyclic triyne with n-BuLi generates a vinyllithium species, which undergoes 5-exo-dig cyclization to form the 5,9-fused bicyclic core. Aluminum alkoxide coordination directs hydride delivery, ensuring correct stereochemistry at C15 and C18.
Installation of Acetyloxy and Methyl Groups
Vanadium-Catalyzed Epoxidation
The C19–C20 epoxide is installed using VO(acac)2 as a catalyst, with the C10 hydroxyl group directing syn-epoxidation (dr 9:1). Competing oxidation at the enediyne is suppressed by TBS protection of the furan carboxylate.
Acetylation under Kinetic Control
Hydroxyl groups at C20, C22, C23, and C25 are acetylated sequentially using acetyl chloride/pyridine (0°C, 2 h per site). The C21 hydroxymethyl is acetylated last to prevent migration, achieving >95% regioselectivity.
Methylation via SN2 Displacement
The C3 and C26 hydroxyls are methylated using methyl triflate and 2,6-lutidine in CH2Cl2. Steric hindrance at C26 necessitates prolonged reaction times (72 h) for complete conversion.
Final Assembly and Global Deprotection
Esterification of the Furan-3-Carboxylate
The TBS-protected furan-3-carboxylic acid is activated as a mixed anhydride (ClCO2Et, NMM) and coupled to the pentacyclic core’s C19 hydroxyl. This step proceeds in 78% yield after silica gel chromatography.
Oxidative Ketone Installation
The C6 and C16 ketones are introduced via Dess-Martin periodinane oxidation of secondary alcohols. This reagent is chosen over Cr-based oxidants to avoid epoxide opening.
Global Deprotection
Final treatment with HF·pyridine removes TBS groups, affording the target compound in 65% overall yield from the macrocyclic triyne. Reverse-phase HPLC (C18, MeCN/H2O) ensures >99% purity.
Optimization Strategies and Yield Enhancement
| Parameter | Optimization Strategy | Yield Improvement |
|---|---|---|
| Macrocycle formation | High-dilution conditions (0.01 M) | 72% → 88% |
| Transannular cyclization | LiCl additive in THF | 60% → 82% |
| Epoxide installation | VO(acac)2 loading reduced to 2 mol% | 75% → 89% |
| Acetylation sequence | Stepwise vs. one-pot | 68% → 93% |
Key innovations include late-stage dehydrative olefination to stabilize the enediyne core and enzyme-mediated acetylation using immobilized Candida antarctica lipase B for stereoretentive transformations .
Q & A
Q. What methodologies are recommended for determining the absolute configuration of this complex pentacyclic compound?
The absolute configuration of stereogenic centers in polycyclic compounds can be resolved using chiroptical methods such as electronic circular dichroism (ECD) and optical rotation data, combined with X-ray crystallography. For example, enantiomers of structurally similar alkaloids (e.g., actinophyllic acid derivatives) were separated and assigned configurations via ECD and optical rotation comparisons, supported by X-ray diffraction . For this compound, single-crystal X-ray analysis (as in , where a monoclinic C2/c space group and crystallographic parameters like a = 17.9993 Å, β = 115.961° were used) would provide definitive stereochemical data .
Q. How can researchers design purification strategies for this highly functionalized compound?
Purification requires a combination of chromatographic techniques (e.g., flash column chromatography, HPLC) and solubility analysis. Given the compound’s multiple acetyloxy groups, polar solvents like ethyl acetate or methanol may be effective. emphasizes experimental design principles, such as systematic solvent screening and monitoring via TLC or LC-MS to isolate pure fractions . Pre-purification steps (e.g., recrystallization) could exploit the compound’s hydroxyl and acetyl groups for selective solubility adjustments.
Q. What spectroscopic techniques are critical for structural validation?
- NMR : H and C NMR can resolve acetyloxy and methyl substituents, while 2D experiments (COSY, HSQC, HMBC) map connectivity in the pentacyclic core.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, particularly for fragments like the furan-3-carboxylate moiety.
- IR spectroscopy : Identifies carbonyl (C=O) stretches from acetyl and dioxo groups.
highlights analytical chemistry principles for integrating these techniques .
Advanced Research Questions
Q. How can synthetic challenges in constructing the pentacyclic scaffold be addressed?
The synthesis of polycyclic frameworks demands stepwise annulation and stereochemical control . suggests leveraging catalytic methods (e.g., asymmetric catalysis) for key steps like cycloadditions or acetyl transfers . For example:
- Retrosynthetic disconnection : Break the pentacyclic core into simpler bicyclic intermediates.
- Stereoselective acetylation : Use protecting groups (e.g., TBS for hydroxyls) and acetyl-transfer enzymes or organocatalysts.
’s design experiments (e.g., benzoin synthesis) provide a model for iterative optimization of reaction conditions .
Q. How should researchers resolve contradictions between NMR and X-ray crystallography data?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystallographic disorder. Methodological steps include:
- Variable-temperature NMR : Assess signal splitting or coalescence to identify flexible regions.
- DFT calculations : Compare computed NMR chemical shifts with experimental data.
- Revisiting crystallization conditions : Use additives (e.g., triphenyl phosphite, as in ) to improve crystal quality .
’s approach to reconciling chiroptical and crystallographic data for actinophyllic acid is a precedent .
Q. What strategies optimize stability studies for hydrolytically sensitive acetyloxy groups?
- pH-controlled stability assays : Monitor degradation kinetics via LC-MS in buffers (pH 1–10).
- Protecting group alternatives : Replace acetyl groups with more stable moieties (e.g., pivaloyl) during synthesis.
- Solid-state stability : Characterize hygroscopicity using techniques like dynamic vapor sorption (DVS).
underscores experimental design principles for variable testing .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
